Androgen receptor antagonist 8

Catalog No.
S12854432
CAS No.
M.F
C22H19F4N3O4S
M. Wt
497.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androgen receptor antagonist 8

Product Name

Androgen receptor antagonist 8

IUPAC Name

4-[3-[4-(2,3-dihydroxypropoxy)-3-fluorophenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

Molecular Formula

C22H19F4N3O4S

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C22H19F4N3O4S/c1-21(2)19(32)28(13-4-3-12(9-27)16(7-13)22(24,25)26)20(34)29(21)14-5-6-18(17(23)8-14)33-11-15(31)10-30/h3-8,15,30-31H,10-11H2,1-2H3

InChI Key

NVOUUJVEAPMROH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)OCC(CO)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Androgen receptor antagonist 8 is a synthetic compound designed to inhibit the activity of the androgen receptor, a key player in various physiological processes and a significant target in the treatment of prostate cancer. The androgen receptor is a nuclear hormone receptor that, upon binding with androgens like testosterone and dihydrotestosterone, undergoes a conformational change, allowing it to translocate to the nucleus and activate genes responsible for male sexual differentiation and prostate cancer progression. Androgen receptor antagonist 8 specifically binds to the ligand-binding domain of the androgen receptor, blocking its interaction with androgens and preventing subsequent gene activation associated with tumor growth.

The primary chemical reaction involving androgen receptor antagonist 8 is its binding to the ligand-binding domain of the androgen receptor. This interaction can be described as follows:

  • Binding Reaction:
    • Reactants: Androgen receptor antagonist 8 + Androgen receptor (in the presence of androgen)
    • Products: Androgen receptor-antagonist complex (inactive form)

This reaction effectively prevents the typical activation pathway that occurs when androgens bind to their receptor, thus inhibiting downstream signaling pathways essential for cell proliferation in prostate cancer.

Androgen receptor antagonist 8 exhibits significant biological activity by blocking androgen-mediated transcriptional activation. It prevents:

  • Nuclear translocation of the androgen receptor.
  • Binding of the androgen receptor to DNA.
  • Recruitment of co-activators necessary for gene transcription.

Studies indicate that this compound can induce apoptosis in prostate cancer cells while also promoting cellular senescence, which may contribute to its effectiveness in inhibiting tumor growth without promoting aggressive cell death mechanisms .

The synthesis of androgen receptor antagonist 8 involves several key steps:

  • Starting Materials: Typically includes steroidal precursors or other organic compounds that can be modified.
  • Functionalization: Various functional groups are introduced through reactions such as alkylation or acylation to enhance binding affinity for the androgen receptor.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

The specific synthetic route may vary based on the desired properties of the final compound, including stability and solubility.

Androgen receptor antagonist 8 is primarily utilized in:

  • Prostate Cancer Treatment: As a therapeutic agent aimed at combating castration-resistant prostate cancer by inhibiting androgen receptor signaling.
  • Research: Used in preclinical studies to understand androgen receptor biology and develop new therapeutic strategies against hormone-dependent cancers.

Interaction studies have shown that androgen receptor antagonist 8 competes effectively with androgens for binding to the ligand-binding domain of the androgen receptor. This competitive inhibition has been confirmed through various assays, including:

  • Binding Affinity Assays: Measuring how well the compound binds compared to natural ligands.
  • Cell Proliferation Assays: Evaluating the impact on cancer cell growth in vitro.

These studies indicate that androgen receptor antagonist 8 has a higher binding affinity than many first-generation antiandrogens, making it a promising candidate for further development .

Several compounds share structural similarities with androgen receptor antagonist 8, each with unique properties:

Compound NameBinding AffinityMechanism of ActionUnique Features
EnzalutamideHighCompetitive inhibitor of androgen bindingFirst FDA-approved second-generation AR antagonist
BicalutamideModerateCompetitive inhibitor but can exhibit agonist activityFirst-generation antiandrogen
ApalutamideHighSimilar mechanism as enzalutamideApproved for both metastatic and non-metastatic disease
DarolutamideHighInhibits nuclear translocationApproved for non-metastatic castration-resistant prostate cancer
ARN-509HighPrevents nuclear translocationPotent against various AR mutations

Androgen receptor antagonist 8 stands out due to its unique structural modifications that enhance its specificity and potency against the androgen receptor compared to these similar compounds. Its ability to induce cellular senescence without promoting apoptosis further differentiates it from other agents .

XLogP3

3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

497.10323992 g/mol

Monoisotopic Mass

497.10323992 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

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